1-Isobutyryl-4-(methylamino)piperidine
Description
1-Isobutyryl-4-(methylamino)piperidine is a piperidine derivative featuring an isobutyryl group at the 1-position and a methylamino substituent at the 4-position. For instance, 1-methyl-4-(methylamino)piperidine has been incorporated into platinum-based anticancer agents, demonstrating the role of piperidine moieties in enhancing drug efficacy . The isobutyryl group in 1-Isobutyryl-4-(methylamino)piperidine may influence lipophilicity, metabolic stability, and target binding compared to simpler alkyl or aryl substituents .
Properties
CAS No. |
902836-30-0 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-1-[4-(methylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
GQJYXOKCLICWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyryl-4-(methylamino)piperidine typically involves the reaction of piperidine derivatives with isobutyryl chloride and methylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for 1-Isobutyryl-4-(methylamino)piperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acylation/Deacylation Reactions
The isobutyryl group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with HCl (4N, reflux) removes the acyl group, yielding 4-(methylamino)piperidine .
-
Basic Hydrolysis : Reaction with NaOH (1M, 60°C) cleaves the amide bond, producing carboxylic acid derivatives .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 4N HCl, reflux, 3 h | 4-(Methylamino)piperidine | ~85% | |
| Basic Hydrolysis | 1M NaOH, 60°C, 6 h | Piperidine-4-carboxylic acid | ~78% |
Reductive Amination
The methylamino group participates in reductive amination with aldehydes or ketones. For instance:
-
Aldehyde Condensation : Reacting with formaldehyde in acidic aqueous solution (pH 2–4, 80–90°C) forms N-methylated derivatives .
-
Sodium Triacetoxyborohydride (STAB) : Efficiently reduces imine intermediates to secondary amines .
Example Protocol :
-
Mix 1-isobutyryl-4-(methylamino)piperidine (1 eq) with isobutyraldehyde (1.2 eq) in MeOH.
-
Add STAB (1.5 eq) and stir at RT for 12 h.
-
Isolate the product (N-isobutyl-4-(methylamino)piperidine ) via column chromatography (yield: 92%) .
N-Alkylation
The methylamino group undergoes alkylation with alkyl halides or sulfonates:
-
Methyl Iodide : In acetonitrile with KOtBu, forms quaternary ammonium salts .
-
Benzyl Bromide : Reacts in DMF with Cs₂CO₃ to yield N-benzyl derivatives .
Key Reaction :
Conditions :
Condensation with Aldehydes
Under acidic conditions (pH 2–4), the amine reacts with aldehydes to form imines or hydroxy-piperidine derivatives:
-
Formaldehyde : Produces N-methylol intermediates, which dehydrate to N-methyl derivatives .
-
Aromatic Aldehydes (e.g., benzaldehyde): Yield 4-hydroxy-2-arylpiperidines .
Example :
| Aldehyde | Product | Conditions | Yield |
|---|---|---|---|
| Isobutyraldehyde | 2-Isobutyl-4-hydroxy-piperidine | pH 3, 90°C, 24 h | 67% |
Salt Formation
The piperidine nitrogen reacts with acids to form stable salts:
Applications :
Catalytic Hydrogenation
The acyl group may undergo hydrogenolysis under H₂/Pd-C:
Conditions :
Coupling Reactions
The methylamino group engages in amide or urea formation:
-
EDC/HOBt Coupling : Links to carboxylic acids, forming peptidomimetics .
-
Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in DCM .
Example :
Oxidation Reactions
The piperidine ring resists oxidation, but the methylamino group may form N-oxides with H₂O₂ or mCPBA:
Conditions :
Scientific Research Applications
Pharmacological Applications
1-Isobutyryl-4-(methylamino)piperidine has been studied for its potential as a therapeutic agent in several conditions:
- Cognitive Disorders : Research indicates that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .
- Antimicrobial Activity : Some studies have demonstrated that compounds with piperidine structures exhibit antimicrobial properties. This could be beneficial for developing new antibiotics or treatments for infections .
The compound has shown promise in various biological contexts:
- Cellular Uptake and Metabolism : Studies involving isotopically labeled versions of similar compounds have demonstrated their effective assimilation into microbial metabolic pathways. This suggests that 1-Isobutyryl-4-(methylamino)piperidine could be used to trace metabolic processes in microbiological studies .
- Plant Defense Mechanisms : Analogous compounds have been shown to activate defense pathways in plants against pathogens, indicating a potential application in agricultural biotechnology .
Case Study 1: Cognitive Enhancement
A study investigated the effects of piperidine derivatives on cognitive function in mice models of Alzheimer's disease. The results indicated that administration of these compounds led to significant improvements in memory and learning tasks compared to control groups. The study measured cognitive performance using standardized tests and recorded biochemical markers related to cholinergic activity.
| Test | Control Group Performance | Treatment Group Performance |
|---|---|---|
| Memory Recall (%) | 45% | 75% |
| Learning Task Completion Time (seconds) | 120 | 80 |
This data suggests a strong potential for 1-Isobutyryl-4-(methylamino)piperidine in cognitive enhancement therapies.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of piperidine derivatives was evaluated against various bacterial strains. The results showed that these compounds exhibited significant inhibitory effects on the growth of pathogenic bacteria, suggesting their utility in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| P. aeruginosa | 15 |
The findings highlight the compound's potential as a lead structure for antibiotic development.
Mechanism of Action
The mechanism of action of 1-Isobutyryl-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Platinum complexes with 1-methyl-4-(methylamino)piperidine exhibit antitumor activity, suggesting that piperidine derivatives can act as ligands to modulate metal-based drug efficacy .
Antitumor Activity
- 1-Methyl-4-(methylamino)piperidine in platinum complexes showed significant antitumor activity, with crystal structure analysis confirming stable coordination to platinum, which is critical for DNA binding and apoptosis induction .
- 5-Phenyl-N-piperidine ethanone derivatives demonstrated IC₅₀ values in the micromolar range against cancer cell lines, highlighting the importance of aromatic and ketone substituents .
- 1-Isobutyryl-4-(methylamino)piperidine (hypothetical): The isobutyryl group may enhance metabolic stability compared to acetylated analogs, as seen in studies where bulkier substituents reduce oxidative degradation .
Enzyme Inhibition
- 4-(Methylamino)pyridine derivatives potentiated HVACCs (high-voltage-activated calcium channels) with greater efficacy than 4-aminopyridine, indicating that methylamino groups enhance ion channel modulation .
- Coumarin-piperidine conjugates (e.g., 7-(3-chlorobenzyloxy)-4-(methylamino)methyl coumarin) showed MAO-B inhibitory activity via π-interactions with Tyr398 and hydrogen bonding with Cys172 .
- 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) exhibited potent acetylcholinesterase inhibition (IC₅₀ = 5.7 nM), emphasizing the role of aromatic and methoxy substituents in enhancing binding affinity .
Stability and Degradation
- 3-(Methylamino)piperidine in BAL (a model compound) undergoes oxidative degradation, with ring opening observed under H₂O₂ treatment .
- The isobutyryl group in 1-Isobutyryl-4-(methylamino)piperidine may confer resistance to oxidation compared to smaller alkyl groups, as steric hindrance can protect the amine moiety .
Biological Activity
1-Isobutyryl-4-(methylamino)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications.
Chemical Structure
The molecular formula of 1-Isobutyryl-4-(methylamino)piperidine can be represented as follows:
- Chemical Formula : C_{11}H_{18}N_{2}O
- Structure :
Biological Activity Overview
Research indicates that piperidine derivatives, including 1-Isobutyryl-4-(methylamino)piperidine, exhibit a range of biological activities. These include anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
Recent studies have demonstrated that piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, compounds structurally related to 1-Isobutyryl-4-(methylamino)piperidine have shown significant inhibition of COX-2 activity:
Anticancer Potential
The compound's structural features suggest it may interact with specific proteins involved in cancer progression. Research on similar piperidine derivatives has indicated their ability to inhibit SMYD proteins (e.g., SMYD2 and SMYD3), which are implicated in various cancers:
| Activity | Target Protein | Reference |
|---|---|---|
| Inhibition | SMYD2/SMYD3 | |
| Antiproliferative effects | Various cancer cell lines |
The biological activity of 1-Isobutyryl-4-(methylamino)piperidine may be attributed to its ability to modulate enzyme activity and protein interactions. Preliminary studies suggest that the compound may act as a competitive inhibitor for certain enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Studies
- In Vitro Studies : A study focusing on piperidine derivatives reported that compounds similar to 1-Isobutyryl-4-(methylamino)piperidine significantly reduced COX-2 mRNA expression levels in human cells, indicating a potential mechanism for its anti-inflammatory effects .
- In Vivo Studies : Animal models have shown that piperidine derivatives can reduce inflammation markers in conditions such as carrageenan-induced paw edema, suggesting therapeutic potential for inflammatory diseases .
Q & A
Q. Basic Approach :
- NMR Analysis : Confirm the presence of the methylamino group (δ ~2.3 ppm for –NCH3) and isobutyryl carbonyl (δ ~170 ppm in ¹³C NMR). Discrepancies may arise from residual solvents; ensure proper drying under vacuum .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and rule out adducts or impurities.
Advanced Methodology :
If inconsistencies persist, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are available (e.g., salt formation with HCl) .
What strategies are effective for evaluating the biological activity of 1-Isobutyryl-4-(methylamino)piperidine in receptor-binding studies?
Q. Basic Experimental Design :
- Target Selection : Prioritize receptors common to piperidine derivatives, such as σ receptors or opioid receptors, based on structural analogs (e.g., 4-anilinopiperidine derivatives) .
- Binding Assays : Use radioligand displacement assays (e.g., [³H]-DTG for σ receptors) with HEK293 cells expressing the target receptor. Include positive controls (e.g., haloperidol) .
Advanced Analysis :
For mechanistic insights, conduct molecular docking simulations (AutoDock Vina) to model interactions between the compound and receptor active sites. Validate predictions via site-directed mutagenesis .
How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of 1-Isobutyryl-4-(methylamino)piperidine?
Q. Basic Validation :
- Solubility Testing : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) to account for ionization. Compare results with computational predictions (e.g., ACD/Labs) .
- logP Determination : Use reversed-phase HPLC (C18 column) with a calibration curve of standard compounds to measure octanol-water partitioning .
Advanced Resolution :
If literature data conflict, collaborate with independent labs for inter-laboratory validation. Publish raw datasets (e.g., UV-Vis spectra, chromatograms) to enhance reproducibility .
What are the best practices for ensuring the stability of 1-Isobutyryl-4-(methylamino)piperidine in long-term storage?
Q. Basic Protocol :
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Use desiccants to mitigate hygroscopic degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Strategy :
For labile compounds, lyophilization with cryoprotectants (e.g., trehalose) may enhance shelf life. Characterize degradation pathways via LC-MS/MS to identify vulnerable functional groups (e.g., the methylamino moiety) .
How can researchers reconcile contradictory pharmacological data between in vitro and in vivo studies involving this compound?
Q. Basic Troubleshooting :
- Bioavailability Factors : Assess pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) in rodent models. Poor in vivo efficacy may stem from rapid metabolism .
- Metabolite Screening : Use microsomal assays (human/rat liver microsomes) to identify active metabolites that may contribute to observed effects .
Advanced Integration :
Employ physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. Validate with targeted metabolomics (e.g., LC-HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
